1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADPRXZRBSFAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154101-06-0 | |
| Record name | 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-(2,6-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the class of phenyl-1,2,4-triazoles. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- IUPAC Name : 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
- Molecular Weight : 272.09 g/mol
- CAS Number : 338408-13-2
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Specifically, studies have shown that this compound has demonstrated cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 21.2 | |
| This compound | MDA-MB-231 (Breast) | 24.5 | |
| Cisplatin (Control) | A549 (Lung) | 10.0 |
The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways. Specifically, it has been noted to modulate the E2F transcriptional program and affect the G1-S transition in the cell cycle.
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has also been evaluated for its antimicrobial activity against various pathogens. The results suggest a moderate efficacy against certain Gram-positive bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | |
| This compound | Clostridium difficile | 64 µg/mL |
Case Studies and Research Findings
A notable study published in Frontiers in Chemistry highlighted the compound's ability to induce significant cytotoxic effects in A549 and MDA-MB-231 cell lines when compared to standard treatments like cisplatin. The study emphasized the structure-dependent nature of its anticancer activity and suggested further exploration into its mechanisms for potential therapeutic applications.
Another research effort focused on the antimicrobial properties of triazole derivatives found that while some compounds exhibited no activity against tested pathogens (MIC > 128 µg/mL), others showed promising results against multidrug-resistant strains. This indicates a potential for developing new antimicrobial agents based on triazole structures.
Scientific Research Applications
Overview
1-(2,6-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the class of phenyl-1,2,4-triazoles. Its unique structure allows it to have various applications in fields such as pharmaceuticals, agriculture, and materials science. This article explores its scientific research applications, supported by data tables and case studies.
Pharmaceutical Applications
The compound has shown potential in medicinal chemistry due to its triazole moiety, which is known for various biological activities. Research indicates that compounds with similar structures can act as antifungal agents and have been investigated for their role in cancer therapy.
Case Study: Antifungal Activity
A study demonstrated that triazole derivatives exhibit significant antifungal properties against various fungal strains. The presence of dichlorophenyl groups enhances the lipophilicity and biological activity of the triazole ring, potentially increasing its efficacy against fungal infections .
Agricultural Uses
Triazole compounds are widely recognized for their use as fungicides in agriculture. This specific compound may be explored for its effectiveness in controlling plant pathogens.
Case Study: Fungicidal Efficacy
Research on related triazole compounds has shown that they inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the death of fungal cells, making triazoles valuable in crop protection strategies .
Material Science
The unique chemical structure of this compound allows it to be evaluated as a potential additive in various materials.
Application Example: Dye-Sensitized Solar Cells
Triazoles have been studied as electrolyte additives in dye-sensitized solar cells (DSSCs). Their ability to improve charge transport and stability in solar cells can lead to enhanced efficiency and longevity of these devices .
Table 1: Comparison of Biological Activities of Triazole Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antifungal | 5.0 | |
| Compound B | Antifungal | 10.0 | |
| This compound | Antifungal | TBD |
Table 2: Potential Applications in Material Science
| Application Area | Compound Role | Expected Outcome |
|---|---|---|
| Dye-Sensitized Solar Cells | Electrolyte Additive | Improved efficiency |
| Coatings | Anti-corrosive agent | Enhanced durability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues with Triazole Cores
- 1-(2,6-Dichlorophenyl)-5-Isopropyl-1H-1,2,4-Triazole-3-Carboxylic Acid (Compound 6) Key Difference: The 5-methyl group in the target compound is replaced with a bulkier isopropyl group. Synthesis of this analogue achieved a 92% yield under mild alkaline conditions (NaOH/MeOH), comparable to the target compound’s synthetic route .
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine-7-Carboxylic Acid
- Key Difference : A fused triazolothiadiazine ring replaces the simple triazole core.
- Impact : The additional thiadiazine ring increases molecular rigidity and complexity, which might enhance receptor interaction specificity. However, the larger structure could reduce synthetic accessibility and metabolic stability .
2.2 Analogues with Alternative Heterocycles
- 3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid Chloride Key Difference: The triazole ring is replaced with an isoxazole, and the carboxylic acid is substituted with an acid chloride. The acid chloride group increases reactivity (e.g., toward nucleophiles) but reduces stability in aqueous environments. This derivative is listed in customs records, suggesting industrial-scale production .
2.3 Analogues with Divergent Functional Groups
- 1-(2-Aminoethyl)-3-(2,6-Dichlorophenyl)-Thiourea Key Difference: A thiourea group replaces the triazole-carboxylic acid motif. The aminoethyl side chain introduces basicity, which could influence pharmacokinetics (e.g., tissue distribution) .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound and its triazole analogues (e.g., Compound 6) are synthesized efficiently (>90% yield) under mild conditions, favoring scalability . In contrast, fused-ring systems (e.g., triazolothiadiazine) require multi-step protocols, limiting practicality .
- Biological Relevance : The 2,6-dichlorophenyl group is a conserved feature across analogues, suggesting its critical role in target engagement. Modifications to the heterocycle (triazole vs. isoxazole) or functional groups (carboxylic acid vs. thiourea) likely tune activity toward specific enzymes or receptors .
- Physicochemical Properties : Carboxylic acid derivatives exhibit better aqueous solubility, whereas isopropyl or acid chloride substitutions enhance lipophilicity and reactivity, respectively. These traits influence drug-likeness and formulation strategies.
Preparation Methods
Formation of 1-Methyl-1H-1,2,4-triazole Intermediate
A foundational intermediate, 1-methyl-1H-1,2,4-triazole, can be prepared by methylation of 1,2,4-triazole using chloromethane in the presence of potassium hydroxide and ethanol under reflux conditions. This step yields the methylated triazole ring necessary for further functionalization.
Functionalization at the 5-Position
The 5-position of the triazole ring is activated by lithiation using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This generates a reactive intermediate that can be further functionalized:
Carboxylation at the 3-Position
The lithiated intermediate at the 5-position is then treated with carbon dioxide gas under controlled conditions (low temperature, inert atmosphere) to introduce the carboxyl group at the 3-position. The reaction mixture is then quenched, and the carboxylic acid product is isolated by acid-base extraction and crystallization. Typical yields reported are around 70-75% with high purity (>99% by HPLC).
Introduction of the 2,6-Dichlorophenyl Group
The attachment of the 2,6-dichlorophenyl substituent at the 1-position of the triazole ring is typically achieved via condensation reactions between substituted phenyl halides or derivatives and the triazole intermediate. This can be accomplished through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the starting materials and conditions.
Hydrolysis and Purification
If carboxylation is initially introduced as an ester or protected group, hydrolysis under acidic or basic conditions is performed to yield the free carboxylic acid. Purification involves crystallization or chromatographic techniques to achieve the desired purity for research or application purposes.
Representative Reaction Scheme
| Step | Reactants/Conditions | Product/Intermediate | Yield/Purity |
|---|---|---|---|
| 1 | 1,2,4-Triazole + KOH + CH3Cl, EtOH, reflux | 1-Methyl-1H-1,2,4-triazole | High yield reported |
| 2 | 1-Methyl-1H-1,2,4-triazole + LDA/n-BuLi, THF, -78 °C + dibromomethane or trimethylchlorosilane | 5-Bromo or 5-Trimethylsilyl-1-methyl-1H-1,2,4-triazole | Moderate to high yield |
| 3 | Lithiated intermediate + CO2 gas, -78 °C to RT | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | 72.5% yield, 99.2% purity (HPLC) |
| 4 | Condensation with 2,6-dichlorophenyl derivative | 1-(2,6-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | Purified product |
Additional Notes on Preparation
- The use of strong bases such as LDA and n-butyllithium requires strict anhydrous and inert atmosphere conditions to avoid side reactions.
- Temperature control, especially cooling to -78 °C during lithiation and carboxylation, is critical for selectivity and yield.
- The choice of solvent (commonly THF) is important for solubility and reaction kinetics.
- The presence of dichlorophenyl substituents may require specific handling due to their electron-withdrawing effects, which influence reaction rates and conditions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Methylation solvent | Ethanol | Reflux conditions |
| Base for lithiation | LDA or n-butyllithium | Low temperature (-78 °C) |
| Carboxylation reagent | Carbon dioxide gas | Introduced slowly under cooling |
| Reaction atmosphere | Nitrogen or inert gas | Prevents moisture and oxidation |
| Purification method | Acid-base extraction, crystallization | Achieves high purity product |
| Yield | Approximately 70-75% | High purity (>99% HPLC) |
Summary of Research Findings
- The synthetic route is well-established for related triazole carboxylic acids, with adaptations for the 2,6-dichlorophenyl substituent.
- The multi-step synthesis involves methylation, lithiation, carboxylation, and aromatic substitution/condensation.
- High purity and good yields are achievable with careful control of reaction parameters.
- The compound’s preparation methods are supported by patent literature and peer-reviewed synthetic studies on similar triazole derivatives.
Q & A
Q. Advanced Structural Confirmation :
- Single-Crystal X-Ray Diffraction (SCXRD) : SHELX software (e.g., SHELXL) refines crystal structures by optimizing bond lengths/angles and resolving disorder. For example, the dichlorophenyl ring’s dihedral angle (~75° with the triazole plane) is validated .
- Electron Density Maps : Overlapping electron densities in heterocyclic regions are resolved using iterative Fourier synthesis .
- Validation Tools : PLATON and CCDC Mercury assess steric clashes and hydrogen bonding (e.g., carboxyl O–H···N triazole interactions) .
What experimental design challenges arise in optimizing reaction yields for triazole-carboxylic acid derivatives?
Q. Advanced Optimization Challenges :
- Byproduct Formation : Competing reactions (e.g., over-alkylation) reduce yields. Mitigated via controlled temperature (60–80°C) and stoichiometric ratios (1:1.1 for amine:carbonyl chloride) .
- Purification : Automated flash chromatography (ethyl acetate/hexanes gradient) isolates the target compound from isomers (e.g., 1,3,4-triazole vs. 1,2,4-triazole) .
- Scale-Up Limitations : Solubility issues in polar solvents (DMF/water mixtures) require iterative recrystallization .
How are computational tools like SwissADME applied to predict drug-likeness and pharmacokinetics?
Q. Advanced Computational Modeling :
-
Lipophilicity (LogP) : Predicted LogP = 2.8 (vs. celecoxib’s 3.5) using XLogP3 .
-
Solubility (LogS) : -3.1 indicates moderate aqueous solubility, validated via shake-flask assays .
-
Pharmacokinetic Parameters :
Parameter Value (Predicted) Experimental Value Plasma Protein Binding 92% 89% (HSA binding) CYP2D6 Inhibition Low Moderate (IC50 15 µM) Tools : SwissADME for bioavailability radar and BOILED-Egg model .
How are bioactivity assays (e.g., FP assays) designed to evaluate kinase inhibition?
Q. Advanced Assay Design :
- Fluorescence Polarization (FP) :
- Probe Design : Fluorescently labeled ATP-competitive peptides (e.g., FITC-HAKRRLIF).
- Competitive Binding : IC50 values (e.g., 8.2 µM for CDK2/cyclin A) derived from displacement curves .
- Control Validation : Celecoxib (reference IC50 = 10 µM) ensures assay reproducibility .
- Cellular IC50 : U2OS osteosarcoma cell line assays (IC50 = 28 µM) confirm anti-proliferative activity .
How are contradictions in reported biological activities resolved?
Q. Advanced Data Reconciliation :
-
Meta-Analysis : Compare IC50 values across studies (e.g., 8–30 µM variations due to cell line heterogeneity) .
-
Structural-Activity Relationships (SAR) :
Modification Effect on Activity Chlorophenyl → Fluorophenyl ↓ Affinity (ΔIC50 +5 µM) Methyl → Ethyl ↑ Solubility (LogS -2.8 → -2.4) -
Validation : Dose-response curves and molecular docking (AutoDock Vina) align bioactivity with binding modes (e.g., H-bonding with CDK2’s Lys33) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
